molecular formula C19H21ClN2O3S2 B6426224 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide CAS No. 2034465-41-1

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B6426224
CAS No.: 2034465-41-1
M. Wt: 425.0 g/mol
InChI Key: LHSDRKULPPUEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiophene core linked to a dimethylaminoethyl group, with a 3-chloro-4-methoxybenzenesulfonamide moiety. The chloro and methoxy substituents enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-22(2)17(15-12-26-19-7-5-4-6-14(15)19)11-21-27(23,24)13-8-9-18(25-3)16(20)10-13/h4-10,12,17,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSDRKULPPUEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety, dimethylamino group, and a sulfonamide functional group. Its molecular formula is C18H20ClN1O3SC_{18}H_{20}ClN_{1}O_{3}S, with a molecular weight of approximately 357.88 g/mol.

Research indicates that sulfonamides can exert various biological effects, primarily through the inhibition of specific enzymes and pathways. The following mechanisms have been proposed for this compound:

  • Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, this compound may inhibit carbonic anhydrase activity, impacting bicarbonate and proton transport in cells, which is crucial for maintaining pH balance and fluid homeostasis.
  • Calcium Channel Modulation : Studies have suggested that certain sulfonamide derivatives can act as calcium channel blockers, affecting vascular tone and potentially leading to changes in blood pressure regulation .

Biological Activity Data

A summary of key biological activities observed for this compound is presented in the table below:

Biological Activity Effect Reference
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory EffectsReduction in inflammatory markers
Cardiovascular EffectsModulation of perfusion pressure
Calcium Channel InhibitionPotential reduction in vascular resistance

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.
  • Cardiovascular Impact : In an experimental model assessing perfusion pressure changes, this compound was shown to decrease coronary resistance significantly compared to controls. This suggests a potential role in managing cardiovascular conditions by modulating vascular tone .
  • Calcium Channel Interaction : Docking studies indicated that the compound could interact with calcium channels, supporting its potential as a calcium channel blocker. This aligns with findings from other sulfonamide derivatives known to influence calcium signaling pathways .

Comparison with Similar Compounds

N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide ()

  • Structural Similarities :
    • Contains a 4-methoxybenzenesulfonamide group.
    • Features a chlorinated aromatic ring (4-chlorophenyl).
  • Key Differences: Substitution pattern: The benzothiophene core in the target compound is replaced with a propenyl-linked chlorophenyl group. Additional hydroxyethyl group in ’s structure, which may improve solubility but reduce membrane permeability compared to the dimethylaminoethyl group in the target compound.
  • Functional Implications :
    • The hydroxyethyl group in could facilitate hydrogen bonding but may limit CNS penetration due to increased polarity .

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide (CAS 732993-15-6, )

  • Structural Similarities :
    • Chloro and methoxy substituents on the benzene ring.
    • Sulfonamide linkage.
  • Key Differences: Acetamide backbone instead of a benzothiophene-dimethylaminoethyl scaffold.
  • Functional Implications :
    • The thiophene moiety may enhance π-π stacking interactions but could increase susceptibility to oxidative metabolism .

3-(1-Aminoethyl)-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide (CAS 303996-94-3, )

  • Structural Similarities :
    • Chlorinated aromatic ring (2-chlorophenyl).
    • Sulfonamide functional group.
  • Key Differences: Lacks the benzothiophene and methoxy groups present in the target compound. Aminoethyl side chain is simpler, lacking the dimethylamino substitution.
  • Functional Implications :
    • Reduced steric bulk compared to the target compound may improve binding to flat binding pockets but decrease selectivity .

Comparative Analysis Table

Feature Target Compound Compound CAS 732993-15-6 () CAS 303996-94-3 ()
Core Structure Benzothiophene-linked dimethylaminoethyl Propenyl-linked chlorophenyl Acetamide with thiophene-sulfonylanilino Simple benzene-sulfonamide
Substituents 3-Chloro, 4-methoxy on benzene; dimethylaminoethyl 4-Chlorophenyl; hydroxyethyl 3-Chloro-4-methoxyphenyl; thiophene-sulfonylanilino 2-Chlorophenylmethyl; aminoethyl
Molecular Weight ~450–500 g/mol (estimated) ~450–470 g/mol (estimated) ~400–420 g/mol (estimated) 324.83 g/mol
Key Functional Groups Sulfonamide, benzothiophene, dimethylamino Sulfonamide, propenyl-chlorophenyl, hydroxyethyl Sulfonamide, thiophene, acetamide Sulfonamide, chlorophenyl, aminoethyl
Predicted Solubility Moderate (dimethylamino enhances solubility) High (hydroxyethyl increases polarity) Low (thiophene and acetamide reduce polarity) Moderate (aminoethyl balances polarity)
Potential Applications Enzyme/receptor inhibition (e.g., kinase or protease targets) Solubility-driven therapeutic agents (e.g., anti-inflammatory) Antimicrobial or antiviral (thiophene’s role) CNS-targeted agents (simpler structure for BBB penetration)

Research Findings and Limitations

  • Target Compound vs. : The benzothiophene core in the target compound likely confers greater metabolic stability compared to the propenyl group in , which may undergo oxidation .
  • Target Compound vs. CAS 732993-15-6 : The absence of a thiophene group in the target compound may reduce off-target interactions but limit π-stacking interactions critical for binding certain enzymes .
  • Target Compound vs.

Limitations: Direct comparative pharmacological data are absent in the provided evidence. Structural inferences are based on substituent effects and known sulfonamide biochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.